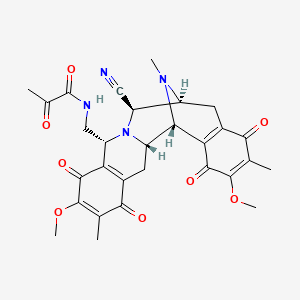

Saframycin A

Description

Historical Context of Saframycin A Discovery and Initial Characterization in Research

This compound was first isolated from the fermentation broth of Streptomyces lavendulae. ontosight.ainih.govresearchgate.netnih.gov The initial discovery and characterization of this compound and its related compounds, such as Saframycin S, were reported in the 1980s. researchgate.netjst.go.jp Early research focused on elucidating its unique structure, which features a dense pentacyclic core. ontosight.ai This core is a member of the tetrahydroisoquinoline (THIQ) family of alkaloids, a class of compounds known for their diverse biological activities. jst.go.jpbeilstein-journals.org

Initial studies revealed that this compound exhibits significant antimicrobial and antitumor properties. ontosight.aiontosight.ainih.gov Researchers in the 1970s and 1980s began to unravel its mode of action, discovering that it inhibits RNA synthesis. acs.org Further investigations using radiolabeled precursors, such as [14C]tyrosine and [14C]cyanide, demonstrated that this compound interacts with DNA. nih.gov This interaction is triggered by the reduction of its quinone moieties, leading to the release of a cyanide group and the formation of a reactive iminium species that can covalently bind to DNA. beilstein-journals.orgnih.gov

Significance of this compound within Natural Product Chemistry and Biomedical Research

The complex and unique molecular architecture of this compound has made it a compelling target for total synthesis. beilstein-journals.orgresearchgate.netclockss.org The development of synthetic routes to this compound and its analogs has been a significant endeavor in organic chemistry, with multiple research groups contributing to this effort. beilstein-journals.orgresearchgate.net These synthetic endeavors have not only provided access to the natural product for further biological evaluation but have also spurred the development of new synthetic methodologies. nih.gov

From a biomedical perspective, this compound's potent antiproliferative effects against various tumor cell lines have been a major focus of research. nih.govnih.govpnas.org Its mechanism of action, involving DNA binding and alkylation, has been a subject of intense study. beilstein-journals.orgnih.govnih.gov This interaction with DNA is believed to be a key contributor to its cytotoxic effects. ontosight.ai Research has also identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein target of this compound-DNA adducts, suggesting a previously unknown molecular mechanism for its antiproliferative activity. nih.govpnas.orgnih.govoncotarget.com

Overview of Current Research Trajectories for this compound

Current research on this compound continues to explore its therapeutic potential and to develop new analogs with improved properties. One major area of focus is the total synthesis of this compound and its derivatives. researchgate.netclockss.orgnih.gov Researchers are working on developing more efficient and modular synthetic strategies to facilitate the creation of a diverse range of analogs for structure-activity relationship (SAR) studies. beilstein-journals.orgnih.gov

Another significant research direction involves the biosynthesis of this compound. The biosynthetic gene cluster for this compound has been identified and characterized, revealing an unusual nonribosomal peptide synthetase (NRPS) system. nih.gov This understanding of its biosynthesis opens up possibilities for producing novel analogs through genetic engineering and heterologous expression systems. nih.govgrantome.com

Furthermore, investigations into the biological activity of this compound are ongoing. ontosight.ai Scientists are exploring its potential as a lead compound for the development of new anticancer agents. ontosight.aigrantome.com This includes the design and synthesis of analogs with enhanced potency and selectivity, as well as a better understanding of their interactions with biological targets. ontosight.ainih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H30N4O8 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1 |

InChI Key |

JNEGMBHBUAJRSX-SHUHUVMISA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

Synonyms |

21-cyanosaframycin B saframycin A |

Origin of Product |

United States |

Biosynthetic Pathways and Production of Saframycin a

Elucidation of the Saframycin A Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a specific region of the Streptomyces lavendulae NRRL 11002 chromosome. Through cloning and sequencing efforts, this region was identified as a 62-kb contiguous stretch of DNA. nih.gov Analysis of this sequence revealed the presence of 30 distinct genes, collectively known as the this compound (sfm) gene cluster. nih.govresearchgate.net These genes code for all the necessary machinery, including the core peptide-assembling enzymes, tailoring enzymes for post-assembly modifications, regulatory proteins, and resistance mechanisms. nih.gov The discovery and characterization of this gene cluster were fundamental steps, providing the genetic basis for dissecting the biosynthetic pathway and enabling the manipulation of this compound production. nih.govgoogle.com The organization of the sfm cluster includes genes for the core nonribosomal peptide synthetase (NRPS) machinery, enzymes for creating the unusual amino acid precursors, and a suite of post-modification enzymes. nih.govsecondarymetabolites.org

Below is a table detailing the genes identified within the this compound biosynthetic gene cluster and their putative functions.

| Gene | Putative Function | Reference |

|---|---|---|

| sfmA | Nonribosomal Peptide Synthetase (NRPS) | nih.govsecondarymetabolites.org |

| sfmB | Nonribosomal Peptide Synthetase (NRPS) | nih.govsecondarymetabolites.org |

| sfmC | Nonribosomal Peptide Synthetase (NRPS) | nih.govsecondarymetabolites.org |

| sfmD | Heme peroxidase (Hydroxylation of tyrosine precursor) | nih.govjmb.or.krbocsci.comjmb.or.kr |

| sfmE | Membrane-bound peptidase (Deacylation) | bocsci.commdpi.com |

| sfmF | MbtH-like protein | nih.govjmb.or.krjmb.or.kr |

| sfmM2 | Methyltransferase (C-methylation of tyrosine precursor) | nih.govjmb.or.krbocsci.comjmb.or.kr |

| sfmM3 | Methyltransferase (O-methylation of tyrosine precursor) | nih.govjmb.or.krjmb.or.kr |

| sfmO4 | Hydroxylase | nih.gov |

| sfmCy2 | FAD-binding oxidoreductase (Oxidative deamination) | bocsci.commdpi.com |

| sfmO1, sfmO2, sfmO3, sfmO5, sfmO6 | Oxidoreductases/Oxygenases | nih.govsecondarymetabolites.org |

| sfmR1, sfmR2, sfmR3 | Regulatory proteins | nih.govsecondarymetabolites.org |

| sfmG, sfmH | Transport-related proteins | nih.govsecondarymetabolites.org |

Characterization of Key Enzymes Involved in this compound Biosynthesis

The synthesis of the complex this compound molecule is a multi-step process catalyzed by a variety of specialized enzymes. These can be broadly categorized into the core synthases that build the peptide backbone and the tailoring enzymes that modify it to create the final, biologically active structure.

The core scaffold of this compound is assembled by a Nonribosomal Peptide Synthetase (NRPS) system, a class of large, multifunctional enzymes that synthesize peptides without the use of ribosomes. nih.govebi.ac.uk The sfm gene cluster encodes three NRPS proteins: SfmA, SfmB, and SfmC. nih.gov These enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. ebi.ac.uk

The this compound NRPS system exhibits an unusual mechanism that deviates from the canonical colinearity rule, where the order of genes and modules directly corresponds to the sequence of amino acids in the final peptide. nih.gov The Sfm NRPS system contains three modules that assemble a tetrapeptidyl skeleton. nih.gov Biochemical studies have shown that SfmB is responsible for activating glycine (B1666218) and loading it onto its integrated peptidyl carrier protein (PCP) domain. uniprot.org The final NRPS, SfmC, is a remarkable enzyme that catalyzes multiple steps, including iterative Pictet-Spengler reactions, to construct the complex pentacyclic core of the molecule. researchgate.netnih.govbeilstein-journals.org This iterative use of the final module to form the tetrapeptide intermediate is a key feature of the this compound biosynthetic pathway. nih.govebi.ac.uk

The biosynthesis of this compound is driven by a Nonribosomal Peptide Synthetase (NRPS) pathway. The molecular backbone is constructed from amino acid precursors. bocsci.commdpi.comnih.gov Polyketide Synthases (PKSs), which are responsible for the biosynthesis of polyketides through the iterative condensation of small carboxylic acid units like acetyl-CoA and malonyl-CoA, are not involved in the assembly of the core this compound scaffold. wikipedia.orgnih.gov The biosynthesis relies exclusively on NRPS machinery for the formation of its characteristic pentacyclic, tetrapeptide-derived structure. nih.gov

Following the assembly of the peptide core by the NRPS machinery, a series of extensive modifications are required to yield the final this compound molecule. These reactions are catalyzed by a suite of tailoring enzymes encoded within the sfm gene cluster.

A critical step is the synthesis of the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), a key building block for the saframycin core. jmb.or.krbocsci.comjmb.or.kr This precursor is itself synthesized from L-tyrosine through the action of three enzymes:

SfmD : A heme peroxidase that catalyzes the regioselective hydroxylation of a 3-methyltyrosine intermediate. jmb.or.krbocsci.comjmb.or.kr

SfmM2 : A methyltransferase responsible for C-methylation of the tyrosine ring. jmb.or.krbocsci.comjmb.or.kr

SfmM3 : A second methyltransferase that performs O-methylation. jmb.or.krjmb.or.kr

Once the pentacyclic scaffold is formed, further modifications occur. A cryptic fatty acyl chain, believed to guide the initial assembly, is removed by the membrane-bound peptidase SfmE. bocsci.commdpi.com The final step in forming the characteristic α-amino nitrile moiety at the C-21 position involves an extracellular oxidative deamination. bocsci.commdpi.com This reaction is catalyzed by SfmCy2, a secreted FAD-binding oxidoreductase. bocsci.commdpi.com Additional enzymes like the hydroxylase SfmO4 are responsible for other oxidative decorations on the molecule. nih.gov

The key enzymes and their specific roles are summarized in the table below.

| Enzyme | Enzyme Class | Role in Biosynthesis | Reference |

|---|---|---|---|

| SfmA, SfmB, SfmC | Nonribosomal Peptide Synthetase (NRPS) | Assembly of the core tetrapeptide skeleton from amino acid precursors. | nih.govuniprot.org |

| SfmD | Heme Peroxidase | Catalyzes hydroxylation to form the 3h5mOmTyr precursor. | jmb.or.krbocsci.comjmb.or.kr |

| SfmM2 | Methyltransferase | Catalyzes C-methylation of the tyrosine precursor. | jmb.or.krbocsci.comjmb.or.kr |

| SfmM3 | Methyltransferase | Catalyzes O-methylation of the tyrosine precursor. | jmb.or.krjmb.or.kr |

| SfmE | Peptidase | Hydrolyzes a fatty acyl chain from the assembled peptide intermediate. | bocsci.commdpi.com |

| SfmCy2 | Oxidoreductase | Performs extracellular oxidative deamination to form the α-amino nitrile moiety. | bocsci.commdpi.com |

| SfmO4 | Hydroxylase | Introduces a hydroxyl group at the C-15 position. | nih.gov |

Precursor Incorporation Studies in this compound Biosynthesis

The fundamental building blocks of the this compound molecule were identified through feeding experiments using isotopically labeled precursors. mdpi.comnih.gov These studies confirmed that the complex heterocyclic quinone skeleton is derived from amino acids. nih.gov Specifically, the core ring system is generated from the condensation of two molecules of tyrosine. nih.gov Feeding experiments with [1-¹³C]-labeled tyrosine resulted in specific labeling at the C-11 and C-21 carbons of this compound. nih.gov The remainder of the structure is assembled from alanine (B10760859) and glycine, which form the pyruvoyl amide side chain. bocsci.commdpi.comnih.gov Furthermore, the various methyl groups on the molecule (two O-methyl, two C-methyl, and one N-methyl) were shown to originate directly from methionine. mdpi.comnih.gov These studies were crucial in confirming the amino acid origins of the molecule and providing a roadmap for understanding the function of the biosynthetic enzymes.

Heterologous Expression and Engineered Biosynthesis of this compound

The elucidation of the sfm gene cluster has provided a powerful toolkit for the heterologous expression and engineered biosynthesis of this compound and its analogs. nih.gov By transferring genes from the slow-growing S. lavendulae into more tractable host organisms, researchers can improve production and create novel compounds. google.com For instance, the biosynthetic cassette responsible for producing the precursor 3h5mOmTyr (sfmD, sfmM2, sfmM3) has been successfully expressed in heterologous hosts such as Streptomyces coelicolor and Pseudomonas putida, confirming the function of these genes. jmb.or.krjmb.or.kr

A significant achievement in engineered biosynthesis was the creation of a new saframycin analog, SFM-Y3. nih.gov This was accomplished by introducing the gene for the hydroxylase SfmO4 from the this compound pathway into a strain of Pseudomonas fluorescens that naturally produces safracin B, a structurally related antibiotic. nih.gov This demonstrated the feasibility of using combinatorial biosynthesis to rationally engineer microorganisms to produce more complex and potentially more active drug candidates. nih.gov Further chemo-enzymatic approaches, which combine chemical synthesis with the power of biosynthetic enzymes like the recombinant NRPS SfmC, have also been developed to rapidly access the core saframycin skeleton and its derivatives. nih.govresearchgate.net

Fermentation and Isolation Methodologies for Research-Scale Production of this compound

The production of this compound for research purposes relies on microbial fermentation, primarily utilizing strains of Streptomyces lavendulae. nih.govjst.go.jpnih.gov The subsequent isolation and purification from the fermentation broth is a multi-step process critical for obtaining the compound in a sufficiently pure form for scientific investigation. researchgate.netuop.edu.pk

Fermentation Process

The initial step in producing this compound involves the cultivation of Streptomyces lavendulae under specific laboratory conditions. nih.govjst.go.jpresearchgate.net The process typically begins with the preparation of a spore suspension of the bacterium, which is then used to inoculate a seed medium. nih.govasm.org After a period of growth, this seed culture is transferred to a larger fermentation medium designed to optimize the production of the target antibiotic. nih.govresearchgate.net

Several different media compositions have been reported for the fermentation of S. lavendulae to produce this compound. These media generally contain a combination of carbon sources, nitrogen sources, and mineral salts to support bacterial growth and secondary metabolite production. nih.govresearchgate.netinnovareacademics.in The pH of the fermentation medium is a critical parameter, with studies indicating that maintaining the pH below 5.5 after the peak production of the antibiotic can prevent its degradation. nih.govresearchgate.net Temperature and agitation are also key factors that are carefully controlled to ensure optimal yield. innovareacademics.injapsonline.com For instance, a common incubation temperature is around 27-30°C with shaking at approximately 250 rpm. nih.gov

A significant breakthrough in increasing the yield of this compound was the discovery that the addition of sodium cyanide (NaCN) to the culture broth could drastically increase the potency. jst.go.jpnih.gov This is because the precursor to this compound, named Saframycin S, is converted to this compound upon cyanation. jst.go.jpnih.govresearchgate.net

Table 1: Example Fermentation Media for this compound Production

| Medium Component | Fermentation Medium 1 nih.govpsu.edu | Fermentation Medium 2 researchgate.net |

| Glucose | 0.1% | 0.5% |

| Soluble Starch | 1% | 0.5% |

| NaCl | 0.5% | 0.3% |

| K₂HPO₄ | 0.1% | - |

| Casein Acid Hydrolysate | 0.5% | - |

| Meat Extract | 0.5% | 0.5% |

| Polypepton | - | 1% |

| pH | 7.0 | 7.0 |

Isolation and Purification

Following fermentation, the first step in isolating this compound is the separation of the microbial biomass from the culture broth, which is typically achieved through filtration. nih.govasm.org The pH of the filtered broth is then adjusted to prepare it for extraction. nih.govresearchgate.net

Solvent extraction is a commonly employed method to recover this compound from the aqueous broth. researchgate.netresearchgate.net Organic solvents such as ethyl acetate (B1210297) or dichloromethane (B109758) are used to extract the compound. researchgate.netasm.org The organic phase, now containing the crude this compound, is then separated from the aqueous phase. researchgate.netgoogle.com

Further purification is necessary to remove impurities and isolate this compound. uop.edu.pk Column chromatography, particularly using silica (B1680970) gel, is a standard technique for this purpose. researchgate.netclockss.org The crude extract is loaded onto the column, and different solvent mixtures are used to elute the various components. The fractions containing this compound are collected and can be further purified by techniques like preparative thin-layer chromatography (TLC). researchgate.net

High-performance liquid chromatography (HPLC) is another powerful tool used for the final purification and analysis of this compound. nih.govasm.org Reverse-phase columns, such as C18, are frequently used with a gradient of solvents to achieve high purity. nih.govasm.org The identity and purity of the isolated this compound are confirmed by comparing its retention time with a standard and by using analytical techniques like mass spectrometry. nih.gov

Table 2: Overview of a Typical Isolation and Purification Protocol for this compound

| Step | Procedure | Purpose |

| 1. Filtration | The culture broth is filtered. | To separate the microbial cells from the liquid medium containing this compound. nih.govasm.org |

| 2. pH Adjustment | The pH of the filtrate is adjusted. | To optimize the conditions for the subsequent extraction step. nih.govresearchgate.net |

| 3. Solvent Extraction | The filtrate is extracted with an organic solvent like ethyl acetate. | To transfer this compound from the aqueous phase to the organic phase. researchgate.netasm.org |

| 4. Concentration | The organic solvent is evaporated under vacuum. | To obtain a concentrated crude extract of this compound. researchgate.net |

| 5. Column Chromatography | The crude extract is purified on a silica gel column. | To separate this compound from other compounds based on polarity. researchgate.netclockss.org |

| 6. Preparative TLC / HPLC | Further purification of the collected fractions. | To achieve a high degree of purity for research applications. researchgate.netasm.org |

Molecular and Cellular Mechanisms of Action of Saframycin a

DNA-Binding and Alkylation Properties of Saframycin A

A cornerstone of this compound's mechanism of action is its capacity to bind to and covalently modify duplex DNA. This process involves several key steps, including reductive activation and specific sequence recognition.

The bis-quinone alkaloid this compound requires reductive activation to form an electrophilic iminium ion intermediate. pnas.orgnih.govnih.gov This activation is facilitated by reducing agents such as dithiothreitol, and it involves the conversion of the quinone moiety to its hydroquinone (B1673460) form, which is more reactive. nih.govresearchgate.net During this process, the α-amino nitrile moiety at the C-21 position is crucial; its departure, often triggered by reduction, leads to the formation of the iminium ion. nih.gov This iminium ion then undergoes covalent binding to DNA, primarily through an aminal linkage with the exocyclic amino group of guanine (B1146940) residues. nih.govresearchgate.netresearchgate.net This alkylation event is considered reversible by heating. nih.gov

This compound's interaction with DNA is not entirely random; it exhibits sequence-preferential binding. Studies have shown that this compound, along with related compounds like Saframycin S, demonstrates a preference for specific DNA sequences.

This compound and Saframycin S have been observed to bind preferentially to DNA sequences containing 5'-GGG or 5'-GGC motifs. nih.gov Further analysis indicates that these saframycins recognize 5'-GGPy sequences, where Py represents a pyrimidine (B1678525) base, showing a preference for cytosine (C) over thymine (B56734) (T) when it follows a guanine-guanine dinucleotide. nih.gov While this compound does not appear to strongly interact with 5'-CGG sequences, Saframycin S does, suggesting subtle differences in recognition mechanisms between related saframycins. nih.gov The binding occurs within the minor groove of the DNA double helix. nih.govresearchgate.net The formation of DNA adducts involves the covalent attachment of the iminium species derived from this compound to the guanine N2 atom. nih.govresearchgate.netresearchgate.net

While this compound is characterized by its bis-quinone core, the term "quinolone" in the context of DNA binding typically refers to a different class of antibiotics (e.g., fluoroquinolones) that target bacterial topoisomerases. msdvetmanual.commdpi.comresearchgate.net In this compound, the quinone moiety plays a critical role in its mechanism by undergoing reductive activation to a more reactive hydroquinone form, which then facilitates the formation of the DNA-alkylating iminium ion. nih.govresearchgate.net The structural features of the quinone ring system are integral to this bioactivation process and subsequent DNA interaction.

Topoisomerase Inhibition by this compound

The inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription, is a common mechanism for many anti-cancer agents. While this compound itself is not directly documented as a topoisomerase inhibitor in the provided literature, its structural relative, Ecteinascidin 743 (Et-743), has been shown to interact with Topoisomerase I, inducing DNA cleavage complexes. researchgate.netresearchgate.net This suggests a potential, albeit indirect or unconfirmed, role for this compound in modulating topoisomerase activity as a consequence of its DNA-damaging effects.

Topoisomerase inhibitors generally function by either preventing the enzymes from re-ligating DNA strands after creating breaks or by stabilizing the DNA-topoisomerase complex, leading to persistent DNA strand breaks. wikipedia.orgmdpi.comnih.govnih.gov These breaks can disrupt essential cellular processes and trigger cell death pathways.

Direct evidence for this compound's interaction with eukaryotic Topoisomerase I or II is limited in the provided search results. However, the related compound Et-743 has demonstrated the ability to cross-link DNA with Topoisomerase I, thereby interfering with its function. researchgate.netresearchgate.net This interaction highlights a potential avenue through which structurally similar compounds might exert cytotoxic effects, possibly by indirectly influencing topoisomerase activity through DNA adduct formation.

The DNA-binding and alkylating properties of this compound inherently disrupt DNA replication and transcription. By forming adducts on the DNA template, this compound can impede the progression of DNA polymerases and RNA polymerases, leading to stalled replication forks and inhibited transcription. nih.govnih.gov Furthermore, the interaction of this compound with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in transcriptional coactivation, suggests a direct impact on transcription regulation. pnas.org The accumulation of DNA damage and the potential interference with DNA repair mechanisms can further compromise genomic integrity, thereby affecting both replication and transcription.

Induction of Apoptosis and Cell Cycle Arrest by this compound

While the direct induction of apoptosis and cell cycle arrest by this compound is not explicitly detailed in the provided snippets, these cellular events are well-established downstream consequences of DNA damage induced by cytotoxic agents. wikipedia.orgmdpi.comresearchgate.netijmrhs.com Compounds that cause DNA strand breaks or adducts, such as DNA alkylators and topoisomerase poisons, frequently trigger cellular checkpoints that lead to cell cycle arrest, preventing the replication of damaged DNA. wikipedia.orgmdpi.comresearchgate.netijmrhs.com If the damage is too severe or irreparable, these pathways can culminate in programmed cell death, or apoptosis. wikipedia.orgmdpi.comresearchgate.netijmrhs.com The interaction of this compound with DNA and potentially with cellular proteins like GAPDH could initiate signaling cascades that ultimately lead to apoptosis and cell cycle arrest. pnas.org

Compound List

The following compounds are mentioned in this article:

| Compound Name |

| This compound |

| Saframycin C |

| Saframycin S |

| Saframycin B |

| Saframycin Y3 |

| Saframycin Mx1 |

| Safracin B (SAC-B) |

| Ecteinascidin 743 (Et-743) |

| Mitomycin C |

| Anthramycin |

| Tomaymycin |

| Sibiromycin |

| Kinamycin A |

| Kinamycin B |

| Kinamycin C |

| Kinamycin D |

| Naphthyridinomycin |

| ET-770 |

| ET-786 |

| PT-650 |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) |

| Fluoroquinolones |

| Nalidixic acid |

| Oxolinic acid |

| Flumequine |

| Ciprofloxacin |

| Pradofloxacin |

| Camptothecin |

| Etoposide |

| Teniposide |

| Doxorubicin |

| Daunorubicin |

| Actinomycin |

| Indolocarbazole derivatives |

| Edotecarin |

Data Tables

Table 1: DNA Sequence Specificity of Saframycins A and S

This table summarizes the DNA sequence preferences for this compound and Saframycin S, as identified through footprinting studies. The underlined bases indicate shared binding sites between adjacent recognition regions.

| Saframycin | Preferred Sequences (5' to 3') | Secondary Recognition Sites (5' to 3') |

| This compound | GGGG (4250-4253) | GCC (4279-4281) |

| GGC (4279-4281) | ACC (4282-4284, 4298-4300) | |

| Saframycin S | GGGG (4250-4253) | GCC (4279-4281) |

| GGC (4279-4281) | CGG (4250-4253, specific to S) | |

| ACC (4282-4284, 4298-4300) | ||

| CTA (4265-4267) |

Note: Sequence positions are relative to a specific DNA fragment used in the study nih.gov.

Pathways Involved in Apoptotic Signaling

While specific, direct evidence detailing this compound's precise role in initiating or modulating canonical apoptotic signaling cascades (such as caspase activation or the mitochondrial pathway) is not extensively detailed in the provided literature, its potent antiproliferative and DNA-damaging properties strongly suggest its capacity to induce apoptosis. DNA damage, a hallmark of this compound's action, is a well-established trigger for programmed cell death researchgate.net.

The intrinsic (mitochondrial) pathway of apoptosis is activated by various intracellular stress signals, including DNA damage, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of pro-apoptotic factors such as cytochrome c into the cytoplasm mdpi.commdpi.comscielo.org.arresearchgate.net. Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome complex, which subsequently activates initiator caspase-9. Activated caspase-9 then triggers the executioner caspases, primarily caspase-3, leading to the cleavage of vital cellular substrates and ultimately cellular demolition mdpi.comscielo.org.arresearchgate.netactaorthop.org. Although this compound's direct interaction with these specific mitochondrial apoptotic components has not been explicitly elucidated in the provided snippets, its DNA alkylation mechanism is a potent initiator of cellular stress that typically converges on these pathways.

Cell Cycle Checkpoint Engagement and Progression Inhibition

This compound's ability to damage DNA directly implicates it in the activation of cell cycle checkpoints, which are critical surveillance mechanisms that prevent the replication of damaged genetic material and ensure genomic stability researchgate.netnih.govfrontiersin.org. Upon sensing DNA damage, checkpoints like the G1/S and G2/M checkpoints are activated, leading to cell cycle arrest researchgate.netfrontiersin.org.

The DNA damage response (DDR) pathways, involving kinases such as ATM and ATR, play a pivotal role. ATM is primarily activated by double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) researchgate.net. These kinases phosphorylate and activate downstream checkpoint kinases, notably Chk1 and Chk2. Chk1 and Chk2, in turn, target effectors like the Cdc25 phosphatases, which regulate cyclin-dependent kinases (CDKs) essential for cell cycle progression researchgate.netfrontiersin.orgnih.gov. By inhibiting Cdc25 phosphatases or promoting the activity of inhibitory kinases like Wee1, this compound's DNA damage can lead to cell cycle arrest, preventing entry into S phase or mitosis frontiersin.orgnih.govecancer.org.

Furthermore, research has identified Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein target of this compound pnas.org. Upon drug exposure, GAPDH translocates to the nucleus, and its depletion confers drug resistance. GAPDH has been suggested to be a key transcriptional coactivator necessary for entry into the S phase of the cell cycle pnas.org. The interaction of this compound, GAPDH, and DNA is proposed to induce a toxic cellular response, likely contributing to cell cycle progression inhibition.

Other Proposed Molecular Targets and Signaling Pathways Affected by this compound

Beyond its direct DNA alkylation and interaction with GAPDH, this compound influences other crucial cellular processes and signaling pathways. Studies indicate that this compound can modulate cellular metabolism by inhibiting glucose uptake. This metabolic reprogramming is associated with reduced expression levels of key metabolic actors, including glucose transporters GLUT1 and GLUT4, hexokinase II (HKII), and lactate (B86563) dehydrogenase A (LDH-A) nih.gov. These effects are a consequence of this compound's influence on multiple signaling factors and pathways, including the reduction of hypoxia-inducible factor 1 (HIF-1) and nuclear factor κB (NF-κB) expression, and the inhibition of extracellular-regulated kinase (ERK) and Akt activation nih.gov.

Additionally, this compound, through its quinone structure, can participate in redox cycling, leading to the generation of cytotoxic oxygen radicals researchgate.net. This oxidative stress can further contribute to cellular damage and dysfunction.

Table 1: Key Molecular Targets and Affected Pathways of this compound

| Target/Pathway | Mechanism of Action/Effect | Reference |

| Duplex DNA | Covalent binding via iminium ion intermediate, alkylation of guanosine (B1672433) residues in the minor groove. | pnas.orgasm.orgnih.gov |

| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Direct interaction with DNA-bound this compound; nuclear translocation upon drug exposure; depletion confers drug resistance; potential role in S-phase entry. | pnas.org |

| Glucose Metabolism | Inhibition of glucose uptake; reduction of GLUT1, GLUT4, HKII, and LDH-A expression. | nih.gov |

| Signaling Pathways (Metabolic) | Modulation of HIF-1 and NF-κB expression; inhibition of ERK and Akt activation. | nih.gov |

| Reactive Oxygen Species (ROS) | Generation of cytotoxic oxygen radicals through redox cycling of its quinone structure. | researchgate.net |

Comparative Analysis of this compound Mechanisms with Related Natural Products

This compound belongs to the tetrahydroisoquinoline (THIQ) family of natural products, a group characterized by potent antitumor antibiotic activities nih.govresearchgate.netresearchgate.net. A prominent member of this family is Ecteinascidin 743 (Et743, Trabectedin), a marine alkaloid that shares a common pentacyclic scaffold with this compound nih.govresearchgate.netresearchgate.net. Both compounds exert their antitumor effects through covalent binding to the minor groove of DNA, forming adducts that disrupt DNA replication and transcription pnas.orgnih.govresearchgate.netresearchgate.net. Et743 is clinically approved for the treatment of soft tissue sarcoma and ovarian carcinoma, underscoring the therapeutic potential of this class of compounds researchgate.netwaocp.org.

The mechanism of DNA alkylation by this compound can involve its hydroquinone form, which undergoes B-ring opening to form quinone methides, subsequently cyclizing to the active iminium derivatives that alkylate DNA researchgate.net. This highlights the importance of the redox state of the molecule in its activity.

Other related natural products, such as quinocarcin (B1679961) and renieramycin, also exhibit antitumor properties and share structural similarities, indicating conserved mechanisms of action within the THIQ alkaloid family, primarily centered around DNA interaction researchgate.net. While this compound's unique interaction with GAPDH presents a distinct mechanistic facet, the core DNA-alkylating activity is a shared characteristic that contributes to their potent antiproliferative effects.

Biological Activities of Saframycin a in Pre Clinical Research Models

Cytotoxic and Anti-proliferative Activities in Various Cancer Cell Lines

Saframycin A and its related compounds have demonstrated significant cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines. These activities are often attributed to the compound's ability to interact with DNA, leading to cellular damage and the inhibition of cell growth.

Pre-clinical studies have evaluated this compound and its analogs against numerous human cancer cell lines, revealing varying degrees of sensitivity. This compound itself has shown high activity against P388 leukemia and moderate activity against L1210 leukemia and B16 melanoma psu.edu. More broadly, SafA has been reported to possess potent antiproliferative effects in leukemia- and tumor-derived cells, with reported GI₅₀ values in the range of 1–100 nM in various cancer cell lines nih.gov. Derivatives of this compound, such as 25-Dihydrothis compound, have also displayed cytotoxic activity against cancer cell lines, with reported IC₅₀ values in the range of 0.5–1.5 µM benchchem.com. Compounds structurally related to this compound, like Renieramycin M and Jorunnamycin C, have shown potent cancer cell growth inhibition with IC₅₀ values in the nanomolar range against HCT116 colon and MDA-MB-435 breast cancer cell lines mdpi.com. Similarly, (-)-Jorumycin, a closely related compound, exhibited potent growth inhibition against HCT-116 colon cancer and A549 lung cancer cell lines, with GI₅₀ values in the low nanomolar range (1.9–2.4 nM) nih.gov. Other derivatives, such as those with a tetrahydro-β-carboline moiety, have demonstrated potent cytotoxicity with IC₅₀ values in the 10⁻⁷ to 10⁻⁹ M range across various cancer cell lines researchgate.net. Specific derivatives have also shown selectivity; for instance, Compound 20 displayed potent cytotoxicity against HepG2 (liver cancer) cells with an IC₅₀ of 1.32 nM, while Compounds 29 and 30 showed selective cytotoxicity towards A2780 (ovarian cancer) cells with IC₅₀ values of 1.73 nM and 7 nM, respectively researchgate.net. The quinoline-2-carboxylic acid amide derivative of this compound (QAD) has demonstrated single-digit picomolar potency against human sarcoma cell lines researchgate.net. Saframycin Y2b-d, a type of saframycin, has exhibited potent antitumor activity against cell lines derived from leukemia, lung, and breast cancers ontosight.ai. For comparison, Ecteinascidin-743 (Et-743), a structurally related marine alkaloid, has shown broad potency against cell lines from melanoma, non-small-cell lung, ovarian, renal, prostate, and breast cancers, with potencies ranging from 1 pM to 10 nM researchgate.net.

The dose-response characterization of this compound and its analogs in vitro provides quantitative data on their anti-proliferative potency. This compound itself has been reported to have GI₅₀ values in the range of 1–100 nM against various cancer cell lines nih.gov. 25-Dihydrothis compound showed cytotoxic activity with IC₅₀ values between 0.5 and 1.5 µM against cancer cell lines benchchem.com. As mentioned, closely related compounds like (-)-Jorumycin demonstrated potent growth inhibition with GI₅₀ values of 1.9–2.4 nM against HCT-116 and A549 cell lines nih.gov. Derivatives have shown even greater potency; for example, Compound 20 exhibited an IC₅₀ of 1.32 nM against HepG2 cells, and Compounds 29 and 30 showed IC₅₀ values of 1.73 nM and 7 nM, respectively, against A2780 cells researchgate.net. Derivatives featuring a tetrahydro-β-carboline moiety have displayed IC₅₀ values in the 10⁻⁷ to 10⁻⁹ M range researchgate.net. The QAD derivative achieved single-digit picomolar potency against human sarcoma cell lines researchgate.net. Saframycin Y2b-d has also demonstrated potent antitumor activity against various cancer cell lines, including those derived from leukemia, lung, and breast cancers ontosight.ai.

Table 1: Cytotoxic and Anti-proliferative Activities of this compound and Related Compounds

| Cancer Cell Line | Tumor Type | IC50/GI50 Value | Notes |

| P388 | Leukemia | Highly active | This compound |

| L1210 | Leukemia | Moderately active | This compound |

| B16 melanoma | Melanoma | Moderately active | This compound |

| Various | Leukemia, Tumor-derived | 1–100 nM | This compound (SafA) |

| Various | Cancer Cell Lines | 0.5 - 1.5 µM | 25-Dihydrothis compound |

| HCT116 | Colon cancer | 1.9–2.4 nM | (-)-Jorumycin (closely related to SafA) |

| A549 | Lung cancer | 1.9–2.4 nM | (-)-Jorumycin (closely related to SafA) |

| Various | Cancer Cell Lines | 10⁻⁷ to 10⁻⁹ M | Derivatives with tetrahydro-β-carboline moiety |

| HepG2 | Liver cancer | 1.32 nM | Derivative (Compound 20) |

| A2780 | Ovarian cancer | 1.73 nM | Derivative (Compound 29) |

| A2780 | Ovarian cancer | 7 nM | Derivative (Compound 30) |

| Various | Sarcoma | Single-digit pM | QAD derivative (related to SafA) |

| Various | Leukemia, Lung, Breast | Potent activity | Saframycin Y2b-d (a type of saframycin) |

In vitro Antimicrobial Activities of this compound

This compound and its related compounds have also demonstrated in vitro activity against various microorganisms, suggesting potential utility as antimicrobial agents.

This compound and related compounds have shown antibacterial properties. For example, Saframycin Y2b-d exhibits antibacterial activities ontosight.ai. Derivatives such as ET-770 and ET-786 have demonstrated antitubercular activity against Mycobacterium tuberculosis H37Ra, with ET-770 showing a Minimum Inhibitory Concentration (MIC) of 0.13 µM and ET-786 an MIC of 2.0 µM researchgate.net. The related compound (-)-Jorumycin has been shown to inhibit the growth of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, at concentrations below 50 ng/mL nih.gov. 25-Dihydrothis compound exhibited antibacterial activity against E. coli, with a reported MIC of 16 µg/mL benchchem.com.

In addition to antibacterial effects, this compound and its derivatives have also displayed antifungal properties. Saframycin Y2b-d has shown antifungal activities ontosight.ai. 25-Dihydrothis compound demonstrated antifungal activity against Candida albicans, indicated by an inhibition zone of 21 mm at a concentration of 125 µg/mL benchchem.com.

Table 2: Antimicrobial Activities of this compound and Related Compounds

| Microorganism | Activity Type | MIC Value | Notes |

| Mycobacterium tuberculosis H37Ra | Antibacterial | 0.13 µM | ET-770 (related to SafA) |

| Mycobacterium tuberculosis H37Ra | Antibacterial | 2.0 µM | ET-786 (related to SafA) |

| Bacillus subtilis | Antibacterial | < 50 ng/mL | (-)-Jorumycin (closely related to SafA) |

| Staphylococcus aureus | Antibacterial | < 50 ng/mL | (-)-Jorumycin (closely related to SafA) |

| E. coli | Antibacterial | 16 µg/mL | 25-Dihydrothis compound |

| Candida albicans | Antifungal | 21 mm inhibition zone (125 µg/mL) | 25-Dihydrothis compound |

| Various | Antibacterial | Potent activity | Saframycin Y2b-d (a type of saframycin) |

| Various | Antifungal | Potent activity | Saframycin Y2b-d (a type of saframycin) |

Immunomodulatory Effects of this compound in Research Models

Information regarding the immunomodulatory effects of this compound in pre-clinical research models was not found within the scope of the provided search results.

Compound List:

this compound

Saframycin Y2b-d

25-Dihydrothis compound

ET-770

ET-786

(-)-Jorumycin

Renieramycin M

Jorunnamycin C

Ecteinascidin-743 (Et-743)

Quinoline-2-carboxylic acid amide derivative (QAD)

Antiviral Activities in Research Models

Direct pre-clinical research findings specifically detailing this compound's antiviral activities were not identified in the provided search results. While some natural products or compounds containing similar structural motifs, such as the α-aminonitrile present in Saframycin, have been investigated for potential antiviral properties researchgate.net, specific studies demonstrating this compound's efficacy against viral agents in research models are not evident from the available information. The broader field of antiviral drug discovery is active, with compounds being evaluated against a range of viruses synairgen.comeuropa.euintrepidalliance.org, but this compound has not been prominently featured in this context within the reviewed literature.

Other Investigational Biological Activities

Neuroprotective Effects: this compound is classified as an isoquinoline (B145761) alkaloid researchgate.netmdpi.com. Compounds within this broad class have been investigated for their potential neuroprotective effects. These effects are often attributed to mechanisms such as the inhibition of neuroinflammation, reduction of oxidative damage, and regulation of cellular processes like autophagy mdpi.com. Studies have explored various isoquinoline alkaloids for their ability to protect neurons in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease mdpi.comtjnpr.org. However, specific pre-clinical research findings that directly detail this compound's neuroprotective activities and the underlying mechanisms were not identified in the provided search results.

Anti-parasitic Activity: The search results offer limited and indirect information regarding this compound's potential anti-parasitic activity. One reference mentions "Saframycin alkaloids" in the context of anti-Leishmania activity researchgate.net, but this mention is not specific to this compound and lacks detailed research findings. Additionally, Saframycin possesses an α-aminonitrile motif, a structural feature found in some compounds that have demonstrated pesticidal properties researchgate.net. However, direct pre-clinical studies or quantitative data confirming this compound's efficacy against parasitic organisms were not found in the reviewed literature.

Data Tables

Due to the absence of specific quantitative data for this compound's antiviral, anti-inflammatory, neuroprotective, or anti-parasitic activities in the provided search results, data tables for these sections cannot be generated. The available literature primarily focuses on this compound's antitumor and antiproliferative effects.

Compound List

this compound

Structure Activity Relationship Sar Studies of Saframycin a and Its Analogues

Structure-Activity Relationship (SAR) for Cytotoxicity and Apoptosis Induction Across Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the core structure of Saframycin A influence its biological activity, particularly its cytotoxic effects and ability to induce apoptosis in cancer cells. These investigations aim to identify key pharmacophores and guide the design of more potent and selective anticancer agents. Research has revealed that specific functional groups and structural modifications play significant roles in determining the potency and spectrum of activity of this compound and its analogues.

Key Structural Features Influencing Cytotoxicity:

Early SAR studies on Saframycins indicated that the presence of the α-cyanoamine group and the α-carbinolamine group are essential for potent cytotoxic activity, as analogues lacking these moieties exhibited significantly reduced activity nih.gov. Modifications at the C-14 position of the basic skeleton or the C-25 position on the side chain with bulky substituents generally led to a decrease in cytotoxic potency nih.gov. Furthermore, the redox state of the quinone moiety is critical; hydroquinone (B1673460) analogues of this compound have demonstrated up to a 20-fold increase in activity compared to their quinone counterparts, suggesting that the reduced form may be more biologically active or involved in a key activation step researchgate.net. The C-22 ester in related compounds like Renieramycin M has also been identified as important for cytotoxicity and potentially for activating DNA damage responses mdpi.com. More recent studies on simplified saframycin-ecteinascidin pentacyclic skeletons and hexacyclic derivatives have explored variations in side chains and core structures, revealing that certain moieties, such as those incorporating a tetrahydro-β-carboline unit, can confer enhanced cytotoxicity nih.govnih.gov.

SAR for Apoptosis Induction:

While this compound's primary mechanism is often linked to DNA alkylation and intercalation, its analogues have also been shown to induce apoptosis, a programmed cell death pathway crucial for eliminating cancer cells mdpi.comontosight.ai. Saframycin G, a related compound, is thought to exert its antitumor effects through the inhibition of DNA replication and the induction of apoptosis ontosight.ai. Similarly, Renieramycin M (RM), structurally related to this compound, has been documented to induce apoptosis in various cancer cell lines mdpi.com. The precise structural determinants for apoptosis induction across this compound analogues are still under investigation, but it is understood that compounds inducing DNA damage or interfering with critical cellular processes can trigger apoptotic cascades, often involving the activation of caspases frontiersin.orgbio-rad-antibodies.commdpi.comaging-us.com. SAR studies continue to explore how specific side chain modifications and core structural alterations can modulate the capacity of these compounds to activate these cell death pathways.

Cytotoxic Activity of Selected Saframycin Analogues:

Synthetic Strategies and Chemical Modifications of Saframycin a

Total Synthesis Approaches for Saframycin A and its Core Scaffolds

The total synthesis of this compound has been a significant benchmark in organic synthesis since its structure was elucidated. Several research groups have successfully conquered this molecular challenge, each employing unique strategies to construct the complex bis-tetrahydroisoquinoline (bis-THIQ) core.

The pioneering total synthesis of racemic (±)-Saframycin A was reported by Fukuyama and coworkers. beilstein-journals.orgscripps.edumdpi.com A key feature of their strategy was the use of a C2-symmetric N,N'-diacetyl-2,5-piperazinedione as a starting material, reflecting the dimeric nature of the target molecule. acs.org The central challenge in synthesizing the complex pentacyclic framework of this compound lies in the stereocontrolled construction of its multiple chiral centers and the assembly of the two tetrahydroisoquinoline units.

Table 1: Key Total Synthesis Approaches for this compound

| Lead Researcher | Key Strategy/Reaction | Starting Material | Target | Citation |

|---|---|---|---|---|

| Fukuyama | Use of C2-symmetric piperazinedione; Pictet-Spengler cyclization | N,N'-diacetyl-2,5-piperazinedione | (±)-Saframycin A | beilstein-journals.orgscripps.eduacs.org |

| Liu | Asymmetric synthesis; Inter- and intramolecular Pictet-Spengler reactions | L-tyrosine | (−)-Saframycin A | acs.orgresearchgate.netnih.gov |

| Saito | Pictet-Spengler cyclization followed by functional group manipulation | N-Boc-L-tyrosine methyl ester | (±)-Saframycin A | nih.gov |

| Corey, Myers | Utilized Pictet-Spengler type reactions in their approaches | Not specified | This compound | beilstein-journals.orgscripps.eduresearchgate.net |

Challenges and Breakthroughs in Total Synthesis of this compound

The total synthesis of this compound is fraught with challenges, including the construction of the highly functionalized and sterically congested pentacyclic core and the precise control of stereochemistry at multiple centers. researchgate.net A significant hurdle is the Pictet-Spengler reaction itself, which traditionally requires electron-rich aromatic rings for the key cyclization step, thus limiting the scope for structural variation. researchgate.net

To overcome these limitations, new synthetic methodologies have been developed. A notable breakthrough is a modular synthetic process that circumvents the classic Pictet-Spengler reaction for the initial ring formations. This approach features a copper(I)-catalyzed three-component coupling followed by a gold(I)-promoted 6-endo hydroamination. beilstein-journals.orgbeilstein-journals.orgnih.gov This strategy allows for the rapid and flexible assembly of the bis-THIQ substructure and offers greater flexibility for structural diversification, particularly at the aromatic A- and E-rings. beilstein-journals.org This streamlined synthesis can construct the core substructure in just four steps. beilstein-journals.orgbeilstein-journals.orgnih.gov

Semi-synthetic Derivatization of this compound

Semi-synthesis, the chemical modification of the natural product, is a powerful tool for exploring the structure-activity relationships (SAR) of this compound and developing new analogues with potentially improved properties.

Researchers have synthesized numerous analogues by modifying the functional groups on the this compound scaffold. In one study, nineteen analogues of (−)-Saframycin A were prepared from L-tyrosine. nih.gov These modifications primarily targeted the pyruvamide (B1210208) side chain, with one analogue featuring a 2-furan amide side chain (compound 7d) demonstrating the most potent cytotoxicity of the series. nih.gov

Other modifications have focused on the quinone rings. The synthesis of bishydroquinone derivatives of (−)-Saframycin A has been reported, identifying a versatile molecular template that imparts potent antiproliferative activity. nih.gov The interconversion of different saframycins has also been explored, involving redox reactions of the terminal rings. jst.go.jp For example, Saframycin S, which has a hydroxyl group at C21, can be converted to this compound (with a cyano group at C21) using sodium cyanide. jst.go.jp Conversely, this compound can be converted back to Saframycin S under acidic conditions. jst.go.jp The introduction of hydroxyl and methoxy (B1213986) groups at the C14 position has also been investigated to create different types of saframycin compounds. jst.go.jp Furthermore, C5-desoxy analogs, which lack the oxygen functionality on the A-ring, have been synthesized and shown to have greater DNA alkylating ability than the natural product cyanosafracin B. researchgate.net

The concept of prodrugs is central to the biosynthesis of this compound. The pathway involves a cryptic fatty acyl chain that guides the construction of the pentacyclic core. bocsci.comresearchgate.net This acylated intermediate can be considered a prodrug, which is then matured by enzymatic deacylation and deamination to yield the final active compound. researchgate.netmdpi.com Specifically, the membrane-bound peptidase SfmE hydrolyzes the fatty acyl chain, and a secreted oxidoreductase, SfmCy2, subsequently performs an oxidative deamination extracellularly. researchgate.net

In the realm of semi-synthesis, the related natural product Safracin B is chemically modified to cyanosafracin B, which then serves as a precursor for the synthesis of the clinically used anticancer drug Trabectedin (Ecteinascidin 743). mdpi.comethz.ch This transformation highlights how a natural product can be utilized as a starting material for a complex, semi-synthetic process to generate a valuable therapeutic agent.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis, which merges the precision of chemical synthesis with the efficiency and selectivity of enzymatic transformations, has emerged as a powerful strategy for producing this compound and its analogues. beilstein-journals.orgrsc.org This hybrid approach has led to highly efficient and concise total syntheses. nih.gov

A pivotal element in this strategy is the use of SfmC, a non-ribosomal peptide synthetase (NRPS) module responsible for assembling the pentacyclic core of this compound in nature. bocsci.comoup.comoup.com Researchers have successfully harnessed the power of a recombinant SfmC enzyme to catalyze the complex, multi-step cyclization in vitro. researchgate.netbocsci.com By feeding chemically synthesized "designer substrates" to the enzyme, the intricate pentacyclic scaffold can be constructed in a single day, a dramatic acceleration compared to traditional multi-step total synthesis. nih.govoup.comoup.com

This chemoenzymatic approach begins with the chemical synthesis of simplified substrates, such as a tyrosine analogue and a peptidyl aldehyde. beilstein-journals.orgnih.govresearchgate.net The SfmC enzyme then catalyzes a remarkable seven-step transformation, involving iterative Pictet-Spengler reactions, to form the core structure with precise regio- and diastereoselectivity. researchgate.netbeilstein-journals.org Subsequent chemical steps, such as cyanation and N-methylation, are used to complete the synthesis of this compound. bocsci.combeilstein-journals.org This strategy has been successfully applied to the concise total syntheses of both this compound and the related alkaloid Jorunnamycin A. beilstein-journals.orgnih.govresearchgate.net The SfmC enzyme has been shown to tolerate various synthetic substrates, enabling the rapid synthesis of non-natural bis-THIQ alkaloid-like scaffolds and facilitating the exploration of structure-activity relationships. researchgate.netbeilstein-journals.org

Design and Synthesis of Simplified this compound Analogues and Minimal Scaffolds

The intricate, densely functionalized pentacyclic structure of this compound presents a formidable challenge for total synthesis. Consequently, significant research has been directed towards the design and synthesis of simplified analogues and minimal scaffolds. This approach serves a dual purpose: it provides more synthetically accessible compounds for biological evaluation and helps to elucidate the key structural features essential for the molecule's potent antitumor activity. By systematically dissecting the complex architecture of this compound, researchers can identify the minimal pharmacophore required for DNA interaction and cytotoxicity.

A primary strategy in the simplification of this compound involves retaining the core bis-tetrahydroisoquinoline (THIQ) framework, which is crucial for its biological function, while modifying or removing peripheral functionalities. beilstein-journals.orgresearchgate.net The antitumor activity of the THIQ alkaloid family, including this compound, is triggered by DNA alkylation. beilstein-journals.org This process involves the generation of an iminium cation from the aminonitrile or hemiaminal at the C21 position, which then forms a covalent bond with guanine (B1146940) residues in the minor groove of DNA. beilstein-journals.orgnih.gov The oxygen-containing functional groups on the A and E rings play a critical role in this interaction by forming hydrogen bonds with DNA bases, thereby facilitating the recognition of specific DNA sequences. beilstein-journals.orgbeilstein-journals.org

One of the early and highly effective approaches to creating diverse analogues was the development of a solid-supported, enantioselective synthesis. nih.gov This method, analogous to solid-phase peptide synthesis, allows for the rapid preparation of numerous structural analogues by the directed condensation of N-protected alpha-amino aldehyde reactants. nih.gov A key innovation in this strategy was the use of a dual linker to attach intermediates to the solid support, enabling a diastereospecific cyclorelease mechanism that obviates the need for chromatographic purification of intermediates. nih.gov This powerful technique facilitated the parallel synthesis of a matrix of 16 this compound analogues with variations at two different sites, demonstrating its utility for large-scale library construction and structure-activity relationship (SAR) studies. nih.gov

Modular and chemo-enzymatic strategies have also emerged as powerful tools for generating simplified analogues. A modular approach allows for the flexible and systematic modification of the A- and E-rings of the THIQ scaffold, which is crucial for developing reversible covalent DNA binders with tailored sequence preferences. beilstein-journals.orgbeilstein-journals.org For instance, a streamlined synthesis was developed involving a copper(I)-catalyzed three-component assembly and a gold(I)-promoted 6-endo cyclization to rapidly construct the Saframycin substructure. beilstein-journals.orgbeilstein-journals.org This method allows for the installation of aromatic rings with lower oxidation states, which can then be rationally modified. beilstein-journals.orgbeilstein-journals.org

Chemo-enzymatic syntheses combine the precision of chemical synthesis with the efficiency of enzymatic reactions. oup.comoup.comacs.org By using a recombinant nonribosomal peptide synthetase (NRPS) enzyme, SfmC, researchers have been able to assemble the complex pentacyclic scaffold from simplified, chemically synthesized precursors. oup.comacs.org This hybrid approach has not only streamlined the total synthesis of this compound itself but has also enabled the production of novel analogues by feeding the enzymatic machinery with non-natural substrates. oup.com For example, replacing an amide bond with an ester linkage in a synthetic precursor facilitated the site-selective cleavage of a fatty acyl chain, a key step in the chemo-enzymatic synthesis. oup.comoup.com This strategy has yielded analogues with superior DNA alkylation capabilities compared to their natural counterparts. oup.com

Research into simplified analogues has also explored significant alterations to the core structure. Two series of simplified analogues were prepared from L-DOPA, resulting in ester and amide analogues. nih.govresearchgate.net In general, the ester analogues exhibited stronger in vitro antitumor activity against human cancer cell lines than the amide analogues. nih.gov Another study focused on replacing the two tetrahydroisoquinoline rings with two tetrahydro-β-carboline rings, effectively elongating the molecular skeleton from a pentacyclic to a heptacyclic system. daneshyari.com This was done to better understand the influence of the molecule's topological configuration and length on its interaction with DNA. daneshyari.com

The synthesis of the core ring system itself has been a major focus, with improved methods for preparing key tricyclic lactam intermediates being reported. clockss.org These intermediates are crucial building blocks for the construction of the pentacyclic framework bearing the essential cyano group at the C-21 position. clockss.org The stereoselective introduction of this cyano group is critical for biological activity. clockss.org

The biological evaluation of these simplified analogues has provided valuable insights into the SAR of this compound. For example, studies on nineteen analogues prepared from L-tyrosine, with variations in the amide side chain, revealed that a 2-furan amide side chain resulted in the most potent cytotoxicity. nih.gov The cytotoxicities of these compounds were generally in the nanomolar range against a variety of cancer cell lines. nih.gov Similarly, evaluation of the heptacyclic tetrahydro-β-carboline analogues showed that derivatives with a 2-pyridine amide or a phthalamide (B166641) side chain exhibited the most potent and broad cytotoxicity. daneshyari.com

These synthetic and medicinal chemistry efforts have significantly advanced our understanding of the this compound pharmacophore. The development of modular, solid-phase, and chemo-enzymatic synthetic routes has enabled the systematic exploration of the chemical space around the natural product. The resulting simplified analogues and minimal scaffolds have not only provided more accessible compounds for biological study but have also led to the discovery of new derivatives with enhanced or altered activity profiles, paving the way for the development of novel anticancer agents.

Table of Research Findings on Simplified this compound Analogues

| Analogue Type | Synthetic Strategy | Key Findings | Biological Activity Highlights |

| Diverse Analogues via Solid-Phase Synthesis | 10-step, solid-supported enantioselective synthesis using N-protected α-amino aldehyde reactants and a dual linker system. nih.gov | Enabled the rapid, parallel synthesis of 16 this compound analogues with variations at two sites without chromatographic purification. nih.gov | Demonstrates feasibility for large-scale library construction to explore SAR. nih.gov |

| Simplified Ester and Amide Analogues | Synthesized from L-DOPA. nih.govresearchgate.net | Ester analogues generally showed stronger antitumor activity than amide analogues. nih.gov | 1-Naphthalene carboxylate ester analogue 31 had the strongest activity against BGC-823 gastric carcinoma cells. nih.gov |

| Side-Chain Modified Analogues | Asymmetric synthesis from L-tyrosine (24 steps) to produce 19 analogues with varied amide side chains. nih.gov | Structures confirmed by NMR and HRMS. nih.gov | Most compounds showed nM cytotoxicity. Compound 7d with a 2-furan amide side chain was the most potent, with an average IC₅₀ of 6.06 nM. nih.gov |

| Heptacyclic Tetrahydro-β-carboline Analogues | 15-step stereospecific route from L-tryptophan to replace THIQ rings with tetrahydro-β-carboline rings. daneshyari.com | Created a novel heptacyclic skeleton to study the effect of molecular length and topology. daneshyari.com | Analogues with 2-pyridine amide (compound 30) and phthalamide (compound 14) side chains showed potent cytotoxicity (IC₅₀ in the 10⁻⁸ M range) against six human cancer cell lines. daneshyari.com |

| Chemo-enzymatic Analogues | Hybrid approach using a recombinant enzyme (SfmC) with chemically synthesized non-natural substrates. oup.comoup.comacs.org | Enabled rapid assembly of the pentacyclic core and the synthesis of novel analogues by varying the synthetic precursors. oup.comacs.org | Some synthesized analogues exhibited superior DNA alkylation capabilities compared to the natural product cyanosafracin B. oup.com |

| Modularly Assembled Substructures | Copper(I)-catalyzed three-component assembly followed by gold(I)-mediated 6-endo hydroamination. beilstein-journals.orgbeilstein-journals.org | Developed a concise and flexible route to the Saframycin substructure, allowing for systematic modification of the A- and E-rings. beilstein-journals.orgbeilstein-journals.org | A bis-phenol type unnatural analogue showed superior DNA alkylation capability compared to cyanosafracin B. beilstein-journals.org |

Mechanisms of Resistance to Saframycin a in Biological Systems

Cellular Resistance Mechanisms to Saframycin A Action

Cellular resistance to this compound can arise from a variety of mechanisms that prevent the drug from reaching its target, repair the damage it causes, or alter the target itself.

One of the primary mechanisms of cellular resistance to a wide range of therapeutic compounds is the active efflux of the drug from the cell, mediated by membrane-bound transporter proteins known as efflux pumps. In the producing organism, Streptomyces lavendulae, the biosynthetic gene cluster for this compound contains a gene, sfmG, which is believed to confer self-resistance through an efflux mechanism. The SfmG protein belongs to a family of transmembrane efflux permeases that are often associated with multidrug resistance. It shares a 37% identity with AraJ, a protein involved in the efflux of the antibiotic aranciamycin. The presence of sfmG suggests that the producing organism protects itself by actively pumping this compound out of the cell, thereby preventing it from reaching toxic intracellular concentrations. While this has been identified in the producing microorganism, the overexpression of endogenous efflux pumps in cancer cells could potentially contribute to acquired resistance to this compound, although specific pumps in human cells have not yet been definitively implicated.

This compound exerts its cytotoxic effects by binding to the minor groove of DNA and, upon reductive activation, alkylating guanine (B1146940) residues, leading to DNA damage and inhibition of DNA and RNA synthesis. nih.gov Consequently, modifications or mutations in the drug's target, DNA, or associated proteins could theoretically lead to resistance. However, based on the available scientific literature, there is currently no specific evidence detailing mutations in DNA or DNA-associated proteins that confer resistance to this compound in resistant cell lines.

Given that this compound's primary mechanism of action involves causing DNA damage, the upregulation of DNA repair pathways is a plausible mechanism of resistance. Cells with enhanced DNA repair capabilities would be better equipped to remove the this compound-induced DNA adducts, thereby mitigating the drug's cytotoxic effects. Evidence for this mechanism is found within the this compound biosynthetic gene cluster in Streptomyces lavendulae. This cluster contains the gene sfmH, which shows significant sequence similarity (57% identity) to CmrX, a UV repair protein from the chromomycin (B10761888) biosynthetic pathway. nih.gov This suggests that SfmH may function as a specific resistance protein that is involved in repairing the DNA damage caused by this compound, consistent with its role as a DNA alkylating agent. nih.gov In a study using a yeast strain sensitive to this compound, treatment with the compound did not significantly affect the expression of known DNA-damage repair genes. nih.gov However, this does not preclude the possibility that upregulation of specific DNA repair pathways could be a mechanism of acquired resistance in cancer cells.

Biochemical and Genetic Basis of Resistance to this compound

The genetic basis of resistance to this compound is most clearly understood in the context of its producing organism, Streptomyces lavendulae. The biosynthetic gene cluster for this compound contains two dedicated resistance genes, sfmG and sfmH.

| Gene | Putative Function | Homologous Protein | Identity | Proposed Resistance Mechanism |

| sfmG | Transmembrane efflux permease | AraJ (aranciamycin biosynthesis) | 37% | Active efflux of this compound |

| sfmH | UV repair protein | CmrX (chromomycin biosynthesis) | 57% | Repair of this compound-induced DNA damage |

The presence of these genes within the biosynthetic cluster is a clear example of a self-resistance mechanism that has evolved in the producing organism. The biochemical activities of the proteins encoded by these genes, a putative efflux pump and a DNA repair protein, directly counteract the cytotoxic effects of this compound. While these specific genes are found in Streptomyces, they highlight the key cellular functions that can be modulated to achieve resistance.

Strategies to Overcome this compound Resistance in Pre-clinical Research Models

Overcoming resistance to anticancer drugs is a major focus of preclinical research. While specific strategies to counteract this compound resistance are not extensively documented, general approaches to overcoming drug resistance in cancer therapy could be applicable.

One potential strategy is the development of this compound analogs that are less susceptible to resistance mechanisms. For instance, analogs with altered chemical structures might not be recognized by specific efflux pumps, or they might form DNA adducts that are more difficult for DNA repair enzymes to remove. A number of this compound analogs have been synthesized and tested for their cytotoxic activity against various cancer cell lines, with some showing potent activity in the nanomolar range. nih.gov

Another approach is the use of combination therapies. Co-administration of an efflux pump inhibitor could potentially restore sensitivity to this compound in resistant cells that overexpress these pumps. Similarly, combining this compound with inhibitors of DNA repair pathways could enhance its efficacy by preventing the removal of the drug-induced DNA lesions.

Furthermore, leveraging a deeper understanding of the molecular pathways affected by this compound could reveal novel targets for combination therapy. For example, if specific signaling pathways are activated in response to this compound-induced DNA damage to promote cell survival, inhibitors of these pathways could be used to sensitize resistant cells. While these strategies are theoretically promising, their effectiveness against this compound-resistant models would need to be validated through dedicated preclinical research.

Analytical Methodologies for Research on Saframycin a

Chromatographic Techniques for Separation, Purification, and Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the isolation of Saframycin A from fermentation broths of Streptomyces lavendulae and for its subsequent analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, enabling efficient separation and purification.

Early methods for the purification of saframycins involved silica (B1680970) gel column chromatography. researchgate.net More contemporary approaches frequently utilize reversed-phase HPLC. For instance, this compound can be effectively separated using a C18 column. nih.gov A typical HPLC analysis might involve a Microsorb-MV 100-5 C18 column (4.6 by 250 mm) with UV detection at wavelengths between 270 nm and 280 nm. nih.gov The mobile phase composition is critical for achieving good separation and can be optimized based on the specific analytical needs.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for both qualitative and quantitative analysis of this compound and its analogs in complex mixtures like culture filtrates. nih.gov LC-MS provides molecular weight information, which aids in the identification of known and novel saframycin compounds. For example, in the analysis of fermentation cultures, LC-MS can confirm the identity of this compound by detecting its protonated molecule [M+H]⁺. nih.gov The development of robust LC-MS methods is crucial for monitoring the production of this compound in fermentation processes and for pharmacokinetic studies. rsc.org

Table 1: Exemplary HPLC and LC-MS Parameters for this compound Analysis

| Parameter | HPLC | LC-MS |

|---|---|---|

| Column | Microsorb-MV 100-5 C18 (4.6 x 250 mm) nih.gov | C18 column nih.gov |

| Mobile Phase | Gradient of organic solvent (e.g., acetonitrile) and aqueous buffer nih.gov | Gradient of acetonitrile (B52724) and water with additives like formic acid sciex.com |

| Detection | UV at 270-280 nm nih.gov | Mass spectrometry (e.g., electrospray ionization) nih.gov |

| Application | Purification from culture broth, purity assessment nih.govresearchtrend.net | Identification and quantification in complex mixtures nih.govsciex.com |

Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites in Research Contexts (e.g., NMR, HRMS, CD, X-ray Crystallography)

A suite of spectroscopic techniques is employed to unravel the intricate three-dimensional structure of this compound and to study its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the complete structural assignment of this compound in solution. One-dimensional (1D) NMR experiments like ¹H NMR provide initial information about the proton environment, while two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule. nih.govemerypharma.com These methods have been instrumental in elucidating the structures of newly synthesized this compound substructures and analogs. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of this compound and its metabolites. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the compound's structure. researchgate.neticm.edu.pllibretexts.org This information is complementary to NMR data and is crucial for confirming proposed structures.

Circular Dichroism (CD) Spectroscopy is particularly useful for investigating the interactions between this compound and DNA. researchgate.net The binding of this compound to DNA can induce changes in the DNA's CD spectrum, providing insights into the binding mode and the conformational changes that occur upon complex formation. nih.govnih.gov These studies are critical for understanding how this compound recognizes and modifies its DNA target.

X-ray Crystallography offers the potential to determine the precise three-dimensional structure of this compound, and more importantly, its complex with DNA at atomic resolution. While the structure of Saframycin C was elucidated by X-ray crystallography, obtaining high-quality crystals of a this compound-DNA complex remains a significant challenge. researchgate.net Such a structure would provide invaluable details about the specific interactions that govern its sequence-selective binding and covalent modification of DNA.

Table 2: Spectroscopic Techniques for this compound Research

| Technique | Information Provided | Application in this compound Research |

|---|---|---|

| NMR | Detailed 3D structure in solution, connectivity of atoms nih.govemerypharma.com | Structural elucidation of this compound and its analogs nih.gov |

| HRMS | Elemental composition, structural fragments researchgate.net | Confirmation of molecular formula and structural features researchgate.neticm.edu.pllibretexts.org |

| CD | Conformational changes upon binding to macromolecules researchgate.net | Studying the interaction of this compound with DNA nih.govnih.gov |

| X-ray Crystallography | Precise 3D structure in solid state researchgate.net | Determining the atomic structure of this compound and its complexes researchgate.net |

Bioanalytical Assays for Quantifying this compound in Biological Matrices for Research (e.g., cell lysates, culture media)

The development of sensitive and reliable bioanalytical methods is essential for quantifying this compound in biological samples such as cell lysates and culture media. nih.gov These measurements are critical for understanding its cellular uptake, metabolism, and mechanism of action. LC-MS/MS is the gold standard for such quantitative analyses due to its high sensitivity and selectivity. rsc.org

A typical bioanalytical workflow involves sample preparation to extract this compound from the complex biological matrix and remove interfering substances. youtube.com This can be achieved through techniques like protein precipitation or liquid-liquid extraction. nih.govuthsc.edu An internal standard is usually added at the beginning of the sample preparation process to correct for any loss of analyte during extraction and for variations in instrument response.